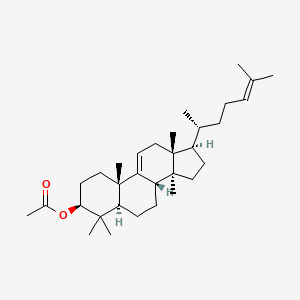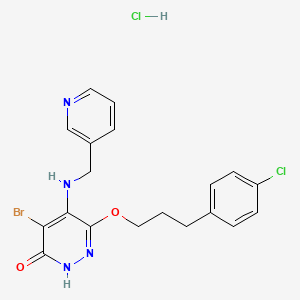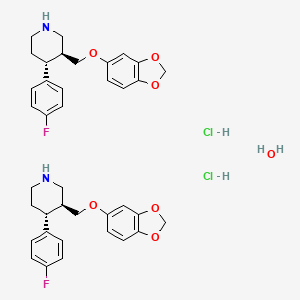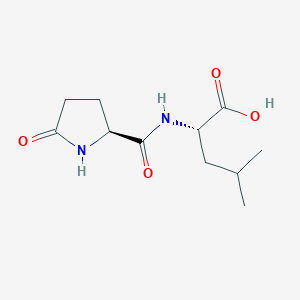
Pyroglutamylleucine
説明
Pyroglutamylleucine, also known as Pglu-leu, is a peptide derived from wheat gluten hydrolysate . It has been found to suppress the induction of inducible nitric oxide synthase in interleukin-1β-stimulated primary cultured rat hepatocytes .
Molecular Structure Analysis
The chemical formula of Pyroglutamylleucine is C11H18N2O4 . Its exact mass is 242.13 and its molecular weight is 242.270 . It belongs to the class of organic compounds known as dipeptides .
科学的研究の応用
Hepatoprotective Properties
Pyroglutamylleucine (pyroGlu-Leu) has been identified in wheat gluten hydrolysate and exhibits significant hepatoprotective properties. In a study involving rats with D-galactosamine-induced acute hepatitis, pyroGlu-Leu significantly decreased serum aspartate and alanine aminotransferases, indicating its potential for liver protection (Sato et al., 2013).
Impact on Monoclonal Antibody Charge Heterogeneity
Pyroglutamic acid (pyroGlu), often observed at the N-terminus of therapeutic monoclonal antibodies, can impact charge heterogeneity. The cyclization of N-terminal glutamic acid to pyroGlu can produce a basic variant with a higher isoelectric point, influencing the charge variant nature of the monoclonal antibodies (Liu et al., 2019).
Proline Biosynthesis and Metabolic Disease
Pyrroline-5-carboxylate synthase (P5CS), an enzyme relevant in proline biosynthesis, is linked to a rare, inherited metabolic disease. The enzyme's deficiency in humans can lead to health issues, underscoring the importance of understanding the role of related compounds like pyroglutamic acid (Pérez-Arellano et al., 2010).
Stimulation of Hexose-Monophosphate Pentose Pathway
L-pyrroline-5-carboxylic acid, an intermediate in the metabolism of glutamic acid, ornithine, and proline, stimulates the hexose-monophosphate pentose pathway in human fibroblasts. This finding suggests a significant role in cellular metabolic pathways (Phang et al., 1979).
Use in Affinity Chromatography
Pyroglutamylleucine has been used in affinity chromatography for the purification of urokinase. This demonstrates its potential application in biochemical separation and purification processes (Someno et al., 1985).
Linker for Attachment of Alcohols to Solid Support
Glutamic acid's pyroglutamic cyclization has been utilized in the solid-phase synthesis of dimers, highlighting its application in molecular synthesis and drug development (Subra et al., 2002).
Anti-inflammatory Effects
Pyroglutamylleucine exhibits anti-inflammatory effects on lipopolysaccharide-stimulated RAW 264.7 macrophages. This property is valuable for exploring new therapeutic approaches for inflammatory diseases (Hirai et al., 2014).
Enhancing Amino Acid Production
The modification of carbon metabolism in Corynebacterium glutamicum for enhanced L-leucine production demonstrates the potential of pyroglutamylleucine in industrial biotechnology for amino acid production (Wang et al., 2020).
Inhibition of Inducible Nitric Oxide Synthase
Pyroglutamylleucine can inhibit the induction of inducible nitric oxide synthase in interleukin-1β-stimulated primary cultured rat hepatocytes. This suggests its potential application in controlling nitric oxide production in hepatic inflammation (Oishi et al., 2015).
Food Science Applications
Pyroglutamyl peptides derived from various food sources have been studied for their sensory and biological properties, including pyroglutamylleucine. These peptides have implications in food science for their taste properties and potential health benefits (Gazme et al., 2019).
特性
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-6(2)5-8(11(16)17)13-10(15)7-3-4-9(14)12-7/h6-8H,3-5H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSAFGVAPGOYNT-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175550 | |
| Record name | Pyroglutamylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyroglutamylleucine | |
CAS RN |
21282-11-1 | |
| Record name | Pyroglutamylleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021282111 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyroglutamylleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-4-methyl-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



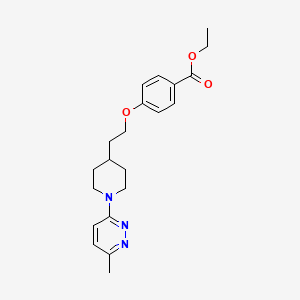


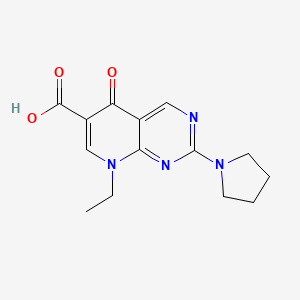
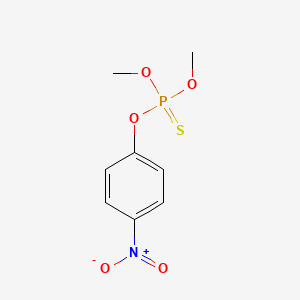
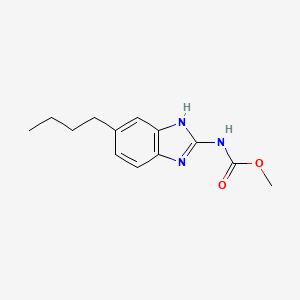
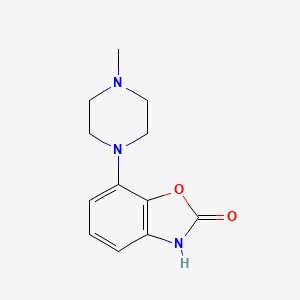
![(3S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1678471.png)
